2-Acetoacetamido-6-Methylpyridine
Overview
Description
2-Acetoacetamido-6-Methylpyridine is an organic compound with the molecular formula C10H12N2O2 and a molecular weight of 192.219 g/mol . This compound is known for its unique chemical structure, which includes a pyridine ring substituted with acetoacetamido and methyl groups. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoacetamido-6-Methylpyridine typically involves the acetoacetylation of 6-methylpyridine. This process can be carried out using acetoacetic acid derivatives under controlled conditions. The reaction is usually catalyzed by acids or bases to facilitate the formation of the acetoacetamido group .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Acetoacetamido-6-Methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the acetoacetamido group to other functional groups.
Substitution: The pyridine ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Acetoacetamido-6-Methylpyridine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Acetoacetamido-6-Methylpyridine exerts its effects involves interactions with specific molecular targets. The acetoacetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyridine ring’s electron-rich nature allows it to engage in various chemical reactions, affecting biological pathways .
Comparison with Similar Compounds
- 2-Acetoacetamido-3-Methylpyridine
- 2-Acetoacetamido-4-Methylpyridine
- 2-Acetoacetamido-5-Methylpyridine
Comparison: 2-Acetoacetamido-6-Methylpyridine is unique due to the position of the methyl group on the pyridine ring. This positional difference can significantly impact the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-(6-methylpyridin-2-yl)-3-oxobutanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-7-4-3-5-9(11-7)12-10(14)6-8(2)13/h3-5H,6H2,1-2H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFPCZPNROCFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70937516 | |
Record name | N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16867-47-3 | |
Record name | NSC108470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(6-Methylpyridin-2-yl)-3-oxobutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70937516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Acetoacetamido-6-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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